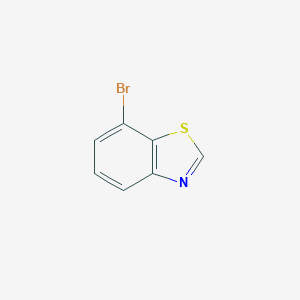
Mozavaptan hydrochloride
Overview
Description
Mozavaptan (hydrochloride) is a vasopressin receptor antagonist marketed by Otsuka. It was approved in Japan in October 2006 for the treatment of hyponatremia caused by the syndrome of inappropriate antidiuretic hormone (SIADH) due to antidiuretic hormone-producing tumors . Mozavaptan is known for its ability to block the action of vasopressin, a hormone that regulates water retention in the body .
Biochemical Analysis
Biochemical Properties
Mozavaptan hydrochloride interacts with the vasopressin V2 receptor (AVPR2), acting as an antagonist . This interaction plays a crucial role in its biochemical reactions. The compound’s antagonistic action on AVPR2 inhibits the antidiuretic action of arginine vasopressin (AVP), promoting aquaresis .
Cellular Effects
This compound exerts its effects on various types of cells, primarily influencing cell function by impacting cell signaling pathways and gene expression . It has been shown to inhibit the antidiuretic action of AVP, which can lead to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to AVPR2, acting as an antagonist . This binding interaction inhibits the action of AVP, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, in a short-term (7-day) treatment with the drug, serum sodium concentration significantly increased . This indicates the drug’s stability and its long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, at a dosage of 10-100 μg/kg, this compound was found to inhibit the antidiuretic action of exogenously administered AVP in water-loaded, alcohol-anaesthetized rats .
Metabolic Pathways
This compound is extensively biotransformed, mainly by the CYP3A subfamily and to a lesser degree by CYP2C19 and 2D6 enzymatic isoforms . This involvement in metabolic pathways can lead to effects on metabolic flux or metabolite levels .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, its distribution within cells and tissues is likely influenced by its interactions with AVPR2 .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its mechanism of action involving the AVPR2, it is likely that it localizes to areas where this receptor is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mozavaptan (hydrochloride) is synthesized through a series of chemical reactions involving benzazepine derivatives.
Industrial Production Methods: Industrial production of Mozavaptan (hydrochloride) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Mozavaptan (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Mozavaptan (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
Mozavaptan (hydrochloride) exerts its effects by antagonizing the binding of vasopressin to vasopressin receptors, specifically the V2 receptors located on renal collecting duct cells . This prevents the antidiuretic action of vasopressin, promoting aquaresis (excretion of free water) and thereby correcting hyponatremia . The molecular targets involved include the vasopressin V2 receptors, which play a crucial role in water reabsorption in the kidneys .
Comparison with Similar Compounds
Conivaptan: Another vasopressin receptor antagonist used for the treatment of hyponatremia.
Tolvaptan: A selective vasopressin V2 receptor antagonist used for similar indications.
Uniqueness of Mozavaptan: Mozavaptan (hydrochloride) is unique in its specific binding affinity and selectivity for vasopressin V2 receptors, making it highly effective in treating conditions related to water retention and hyponatremia . Its oral bioavailability and favorable safety profile further distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2.ClH/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30;/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOROBKPIULFQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930125 | |
| Record name | N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138470-70-9 | |
| Record name | Mozavaptan hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138470-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mozavaptan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138470709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 138470-70-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOZAVAPTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39AR1YW1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does mozavaptan hydrochloride interact with its target and what are the downstream effects?
A1: this compound acts as a vasopressin V2 receptor antagonist. [, ] This means it binds to the V2 receptors in the kidneys, blocking the action of the antidiuretic hormone (ADH), also known as arginine vasopressin (AVP). [, ] By inhibiting ADH's action, this compound prevents water reabsorption in the kidneys, leading to increased urine output (aquaresis) and a subsequent increase in serum sodium concentration. [, ] This mechanism is particularly helpful in treating conditions like ectopic antidiuretic hormone syndrome (SIADH), where water retention and dilutional hyponatremia are prominent features. [, ]
Q2: What is the clinical significance of this compound in the context of cancer treatment?
A2: Hyponatremia, often presenting as SIADH, is a concerning side effect observed in some cancer patients undergoing chemotherapy, particularly with drugs like cyclophosphamide and cisplatin. [] This condition can be further exacerbated by tumor-derived AVP in some cases. [] this compound, by effectively treating SIADH and increasing serum sodium levels, allows for the continuation of potentially life-saving chemotherapy regimens in these patients. [] Furthermore, by alleviating the need for strict fluid restrictions, this compound contributes to an improved quality of life for these patients. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)



![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)


![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)



![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)
